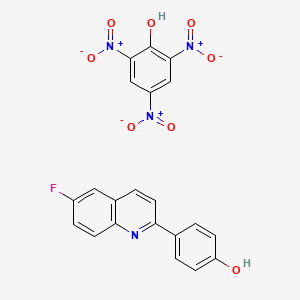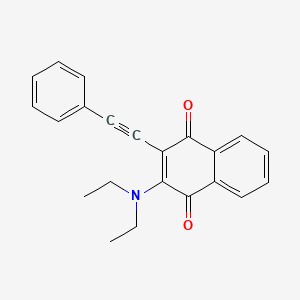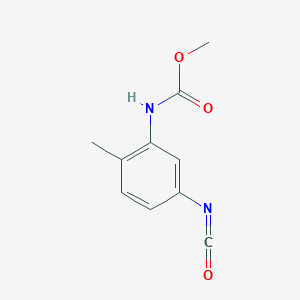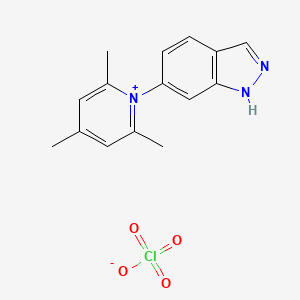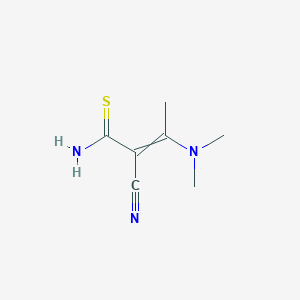
2-Cyano-3-(dimethylamino)but-2-enethioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-3-(dimethylamino)but-2-enethioamide is an organic compound that has garnered interest in the field of organic synthesis due to its unique structure and reactivity. This compound is characterized by the presence of a cyano group, a dimethylamino group, and a thioamide group, making it a versatile reagent in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-(dimethylamino)but-2-enethioamide typically involves the condensation of cyclopentylidenecyanothioacetamide with N,N-dimethylformamide dimethyl acetal. This reaction is carried out under reflux conditions in benzene for about 8 hours . The reaction mechanism involves the formation of an intermediate, which then undergoes further transformations to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyano-3-(dimethylamino)but-2-enethioamide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the cyano and thioamide groups.
Condensation Reactions: It can undergo condensation reactions with other compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in reactions with this compound include N,N-dimethylformamide dimethyl acetal and various amines. Reaction conditions often involve refluxing in solvents like benzene or ethanol .
Major Products Formed
The major products formed from reactions involving this compound include functionalized azines and ethyl nicotinates .
Applications De Recherche Scientifique
2-Cyano-3-(dimethylamino)but-2-enethioamide has several scientific research applications:
Organic Synthesis: It is used as a reagent for the synthesis of functionalized azines and nicotinates.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for the development of new pharmaceuticals.
Material Science: It can be used in the synthesis of materials with specific optical or electronic properties.
Mécanisme D'action
The mechanism of action of 2-Cyano-3-(dimethylamino)but-2-enethioamide involves its ability to act as a nucleophile in various chemical reactions. The cyano group can participate in nucleophilic addition reactions, while the thioamide group can undergo nucleophilic substitution. These reactions often lead to the formation of more complex and functionalized organic molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyano-3-(dimethylamino)prop-2-enethioamide: This compound is structurally similar and undergoes similar types of reactions.
2-Cyano-N-(2-nitrophenyl)acetamide: Another related compound that participates in nucleophilic addition and substitution reactions.
Uniqueness
2-Cyano-3-(dimethylamino)but-2-enethioamide is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable reagent in organic synthesis and other scientific research applications.
Propriétés
Numéro CAS |
90271-59-3 |
|---|---|
Formule moléculaire |
C7H11N3S |
Poids moléculaire |
169.25 g/mol |
Nom IUPAC |
2-cyano-3-(dimethylamino)but-2-enethioamide |
InChI |
InChI=1S/C7H11N3S/c1-5(10(2)3)6(4-8)7(9)11/h1-3H3,(H2,9,11) |
Clé InChI |
ZHKVCKSRAJGENQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=C(C#N)C(=S)N)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


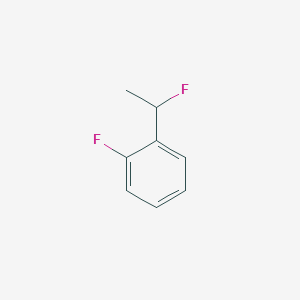
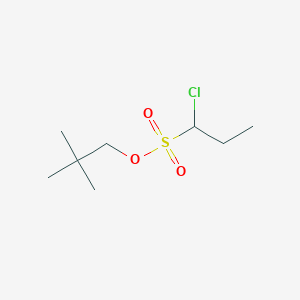

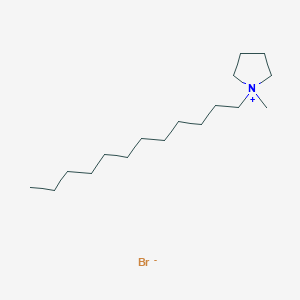


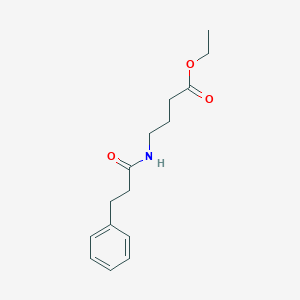
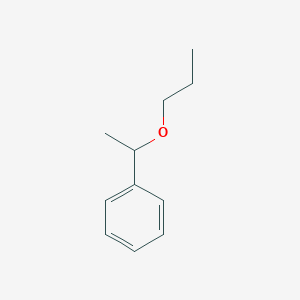
![2-[[(5-Fluoro-2-methoxyphenyl)-phenylmethylidene]amino]acetamide](/img/structure/B14372534.png)
